molecular formula C12H19N3O2S B2741496 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1705927-77-0

2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2741496
CAS No.: 1705927-77-0
M. Wt: 269.36
InChI Key: NJROREKAKBLGKI-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the cyclization of appropriate amino alcohols or amino acids.

    Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group: The final step involves the acylation of the amine group with ethyl acetate under acidic or basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: can be compared with other thiazole-containing compounds such as thiazole-based antibiotics or thiazole-derived pharmaceuticals.

    Pyrrolidine derivatives: Compounds like pyrrolidine-based alkaloids or synthetic pyrrolidine derivatives used in medicinal chemistry.

Uniqueness

What sets this compound apart is its combination of a thiazole ring, a pyrrolidine ring, and an acetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-17-9-11(16)14-8-10-4-3-6-15(10)12-13-5-7-18-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJROREKAKBLGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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